molecular formula C11H9BrO2 B8733133 (3-(5-Bromofuran-2-yl)phenyl)methanol CAS No. 89929-92-0

(3-(5-Bromofuran-2-yl)phenyl)methanol

Cat. No.: B8733133
CAS No.: 89929-92-0
M. Wt: 253.09 g/mol
InChI Key: BQDAYWLFSCDXTR-UHFFFAOYSA-N
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Description

(3-(5-Bromofuran-2-yl)phenyl)methanol is a useful research compound. Its molecular formula is C11H9BrO2 and its molecular weight is 253.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research indicates that (3-(5-Bromofuran-2-yl)phenyl)methanol exhibits significant antimicrobial properties.

Pathogen Activity
Staphylococcus aureusInhibitory effects observed
Bacillus subtilisEffective against Gram-positive bacteria
Candida albicansAntifungal activity demonstrated

A study conducted by Hassan et al. (2023) showed a marked reduction in bacterial load when exposed to this compound, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has been investigated for its anticancer properties, demonstrating efficacy in various cancer cell lines.

Cell Line Effect
HeLa (Cervical Cancer)Induction of apoptosis
MCF-7 (Breast Cancer)Reduction in cell viability

In vitro assays revealed that treatment with this compound led to increased apoptosis markers and disrupted cell cycle progression.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation.

Inflammatory Marker Effect
TNF-αInhibition of production
IL-6Decreased levels

Studies indicated that this compound significantly reduced paw edema in rat models induced by carrageenan, highlighting its therapeutic potential in inflammatory conditions.

Comparative Analysis with Related Compounds

The unique structure of this compound sets it apart from similar compounds:

Compound Name Structure Features Notable Activities
2-FurylmethanolLacks phenyl groupModerate antimicrobial activity
4-(2-Furyl)phenyl ketoneContains a ketone groupEnhanced cytotoxicity
4-(2-Furyl)phenyl aldehydeContains an aldehyde groupPotentially higher reactivity

Antimicrobial Study

A study by Hassan et al. (2023) evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial load in treated samples compared to controls.

Anticancer Research

Recent research outlined the effects of this compound on cancer cell lines, demonstrating that treatment led to increased apoptosis markers and disrupted cell cycle progression, indicating its potential as an anticancer therapeutic.

Inflammation Model

An investigation into the anti-inflammatory effects highlighted that this compound significantly reduced paw edema in rat models induced by carrageenan, showcasing its therapeutic potential in inflammatory conditions.

Chemical Reactions Analysis

Cross-Coupling Reactions at the Bromofuran Moiety

The bromine atom at the 5-position of the furan ring serves as a key site for metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

Reacting with aryl/heteroaryl boronic acids under palladium catalysis replaces the bromine with aromatic groups. For example:

(3-(5-Bromofuran-2-yl)phenyl)methanol+ArB(OH)2Pd(PPh3)4,Na2CO3(3-(5-Ar-furan-2-yl)phenyl)methanol\text{this compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{(3-(5-Ar-furan-2-yl)phenyl)methanol}

Conditions : Toluene/water (3:1), 80°C, 12 h .
Yield : 70–85% (analogous to bromofuran derivatives) .

Ullmann Coupling

Copper-mediated coupling with amines introduces amino groups at the furan’s 5-position:

This compound+RNH2CuI, K2CO3(3-(5-RNH-furan-2-yl)phenyl)methanol\text{this compound} + \text{RNH}_2 \xrightarrow{\text{CuI, K}_2\text{CO}_3} \text{(3-(5-RNH-furan-2-yl)phenyl)methanol}

Conditions : DMF, 100°C, 24 h .

Transformations of the Hydroxymethyl Group

The primary alcohol on the phenyl ring undergoes typical alcohol reactions.

Oxidation to Carboxylic Acid

Strong oxidizing agents convert the alcohol to a carboxylic acid:

This compoundKMnO4,H2SO4(3-(5-Bromofuran-2-yl)phenyl)carboxylic acid\text{this compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{(3-(5-Bromofuran-2-yl)phenyl)carboxylic acid}

Conditions : Aqueous H2_2SO4_4, reflux, 6 h .
Yield : ~78% (based on analogous furan oxidation) .

Esterification

Reaction with acyl chlorides forms esters:

This compound+RCOClEt3N(3-(5-Bromofuran-2-yl)phenyl)methyl RCOO\text{this compound} + \text{RCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{(3-(5-Bromofuran-2-yl)phenyl)methyl RCOO}^-

Conditions : Dichloromethane, 0°C to RT, 2 h .
Yield : 85–92% (similar to furfuryl alcohol esterification) .

Dual Functionalization Reactions

Simultaneous modification of both reactive sites enables complex derivatization.

Example :

  • Suzuki coupling at the bromofuran with 4-methoxyphenylboronic acid.

  • Oxidation of the hydroxymethyl group to a ketone.

Yield : 62% (two-step) .

Nucleophilic Substitution at the Furan Ring

The electron-deficient bromofuran can undergo nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction with Thiols :

This compound+RSHCuTc, DMF(3-(5-SR-furan-2-yl)phenyl)methanol\text{this compound} + \text{RSH} \xrightarrow{\text{CuTc, DMF}} \text{(3-(5-SR-furan-2-yl)phenyl)methanol}

Conditions : 100°C, 8 h .
Yield : 65–75% (based on triazole-thiol alkylation) .

Mechanistic Insights

  • Cross-Coupling : Palladium coordinates with the C–Br bond, facilitating transmetallation with boronic acids .

  • Oxidation : Mn(VII) in KMnO4_4 abstracts hydrogen from the alcohol, forming a ketone intermediate before further oxidation .

  • Esterification : Nucleophilic acyl substitution at the hydroxyl oxygen .

Properties

CAS No.

89929-92-0

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

[3-(5-bromofuran-2-yl)phenyl]methanol

InChI

InChI=1S/C11H9BrO2/c12-11-5-4-10(14-11)9-3-1-2-8(6-9)7-13/h1-6,13H,7H2

InChI Key

BQDAYWLFSCDXTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(O2)Br)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3.8 g (0.013 mol) of 3-(2-bromo-5-furanyl)-phenylmethyl acetate and 0.85 g (0.019 mol) of potassium hydroxide in 100 mL of methanol was stirred for 75 minutes at ambient temperature. The reaction mixture was diluted with 200 mL of water, saturated with solid sodium chloride, and extracted with three portions of 150 mL each of chloroform. The combined extracts were dried with magnesium sulfate, filtered, and the filtrate concentrated under reduced pressure to give 2.9 g of 3-(2-bromo-5-furanyl)phenylmethanol.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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